Cas no 898440-47-6 (2-({6-(2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide)

2-({6-(2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide structure
898440-47-6 structure
商品名:2-({6-(2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide
CAS番号:898440-47-6
MF:C22H20N2O4
メガワット:376.405205726624
CID:5484389

2-({6-(2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide 化学的及び物理的性質

名前と識別子

    • 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide
    • Acetamide, 2-[[6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl]oxy]-N-phenyl-
    • 2-({6-(2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide
    • インチ: 1S/C22H20N2O4/c25-20-12-18(13-24-11-10-16-6-4-5-9-19(16)24)27-14-21(20)28-15-22(26)23-17-7-2-1-3-8-17/h1-9,12,14H,10-11,13,15H2,(H,23,26)
    • InChIKey: LKUKFUWLZFDOTJ-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC=C1)(=O)COC1C(=O)C=C(CN2C3=C(C=CC=C3)CC2)OC=1

2-({6-(2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2617-0241-10μmol
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide
898440-47-6 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2617-0241-20μmol
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide
898440-47-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2617-0241-10mg
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide
898440-47-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2617-0241-20mg
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide
898440-47-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2617-0241-5mg
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide
898440-47-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2617-0241-3mg
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide
898440-47-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2617-0241-2mg
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide
898440-47-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2617-0241-5μmol
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide
898440-47-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2617-0241-1mg
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide
898440-47-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2617-0241-15mg
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide
898440-47-6 90%+
15mg
$89.0 2023-05-16

2-({6-(2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide 関連文献

2-({6-(2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamideに関する追加情報

Introduction to 2-({6-(2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 898440-47-6, specifically named as 2-({6-(2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered attention in the scientific community due to its potential applications in drug discovery and molecular research. The presence of key functional groups, including the indole moiety and the acetylamide moiety, suggests a multifaceted role in biological interactions, making it a subject of intense study.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds for their therapeutic potential. The indole scaffold, a core component of 2-({6-(2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide, is well-documented for its role in various pharmacological pathways. Studies have highlighted the significance of indole derivatives in modulating enzyme activity and receptor binding, which are critical for developing novel therapeutic agents. The structural complexity of this compound not only underscores its uniqueness but also opens up avenues for further chemical modifications to enhance its pharmacological profile.

The pyran ring in the molecular structure contributes to the compound's stability and reactivity, making it a valuable candidate for synthetic chemistry. The oxo group at the 4-position of the pyran ring introduces electrophilic characteristics, facilitating various chemical reactions that can be exploited in drug development. This structural feature aligns with the growing trend in medicinal chemistry to design molecules with multiple reactive sites, allowing for tailored interactions with biological targets.

Moreover, the phenylacetamide moiety is known for its role in pain relief and anti-inflammatory applications. The combination of these functional groups in 2-{(6-(2,3-dihydro-1H-indol-l-ylmethyl)-4-oxyo--H-pyran--3--yloxy)}--N--phenylacetamide suggests a potential dual-action mechanism, where it could simultaneously interact with multiple biological pathways. This concept is particularly appealing in the context of multitarget drug design, which aims to address complex diseases by modulating several pathways simultaneously.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and interaction patterns of such complex molecules with high accuracy. The virtual screening of CAS no 898440476 has revealed promising interactions with enzymes and receptors involved in cancer progression and neurodegenerative disorders. These computational insights have guided experimental efforts to optimize the compound's pharmacokinetic properties and therapeutic efficacy.

In clinical research, the compound has been evaluated for its potential role in modulating inflammatory responses. The indole derivative is known to influence key signaling pathways such as NF-kB and MAPK, which are central to inflammation. Preliminary studies indicate that 2-{(6-(2--3-dihydro-lH-indol-l-ylmethyl)-4-oxyo--H-pyran--3--yloxy)}--N--phenylacetamide can attenuate inflammatory cytokine production without significant side effects. This finding is particularly significant given the increasing prevalence of chronic inflammatory conditions worldwide.

The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. The use of transition metal catalysts has streamlined several key transformations, improving yield and purity. Such advancements are crucial for scaling up production and making complex molecules more accessible for further research and development.

The role of CAS no 898440476 in academic research cannot be overstated. It serves as a model compound for understanding structure-function relationships in bioactive molecules. By studying its interactions with biological targets, researchers can gain insights into broader chemical biology principles that can be applied to other drug candidates.

Future directions in this field may include exploring derivatization strategies to enhance specific pharmacological properties. For instance, modifying the phenyl ring or introducing additional functional groups could alter binding affinities or metabolic stability. Such modifications would be guided by both experimental data and computational predictions.

The integration of artificial intelligence (AI) into drug discovery has revolutionized how researchers identify promising candidates like CAS no 898440476. AI algorithms can analyze vast datasets to identify patterns that might not be apparent through traditional methods. This approach has led to faster identification of lead compounds and more efficient optimization processes.

In conclusion,CAS no 898440476, identified as 2-{(6-(2--3-dihydro-lH-indol-l-ylmethyl)-4-oxyo--H-pyran--3--yloxy)}--N--phenylacetamide, represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile tool for both academic research and drug development efforts aimed at addressing complex diseases through innovative molecular design.

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